1-(2,2-diphenylacetyl)oxypentan-2-yl-diethylazanium;chloride
Description
1-(2,2-Diphenylacetyl)oxypentan-2-yl-diethylazanium; chloride (hereafter referred to as Compound A) is a quaternary ammonium salt characterized by a diphenylacetyloxy group linked to a pentan-2-yl chain and a diethylazanium moiety with a chloride counterion.
Properties
CAS No. |
13426-08-9 |
|---|---|
Molecular Formula |
C23H32ClNO2 |
Molecular Weight |
390.0 g/mol |
IUPAC Name |
1-(2,2-diphenylacetyl)oxypentan-2-yl-diethylazanium;chloride |
InChI |
InChI=1S/C23H31NO2.ClH/c1-4-13-21(24(5-2)6-3)18-26-23(25)22(19-14-9-7-10-15-19)20-16-11-8-12-17-20;/h7-12,14-17,21-22H,4-6,13,18H2,1-3H3;1H |
InChI Key |
IVZNBKITKIPPQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(COC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)[NH+](CC)CC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Route
The preparation generally follows a multi-step organic synthesis approach:
Synthesis of 2,2-Diphenylacetyl Chloride
- Starting from diphenylacetic acid, the acyl chloride is prepared by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under reflux conditions.
- The reaction typically proceeds with the evolution of gaseous byproducts (SO₂, HCl), and the product is purified by distillation or recrystallization.
- This intermediate is highly reactive and must be handled under anhydrous conditions to prevent hydrolysis.
Preparation of 2-(Diethylamino)pentanol
- This amino alcohol can be synthesized via reductive amination of pentan-2-one with diethylamine or by nucleophilic substitution reactions starting from suitable halogenated pentanols.
- Purification is achieved by distillation or chromatography.
-
- The key step involves reacting 2-(diethylamino)pentanol with 2,2-diphenylacetyl chloride in an aprotic solvent like dichloromethane or tetrahydrofuran (THF).
- The reaction is typically performed at low temperatures (0–5°C) to control the rate and minimize side reactions.
- A base such as triethylamine or pyridine is added to scavenge the HCl generated during ester bond formation.
- The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Quaternization and Salt Formation
- The diethylamino group is converted into the quaternary ammonium salt by treatment with an appropriate alkylating agent or by protonation with hydrochloric acid to form the diethylazanium chloride salt.
- The final product is isolated by precipitation or crystallization from suitable solvents.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Solvent | Notes |
|---|---|---|---|---|
| Acyl chloride formation | Diphenylacetic acid + SOCl₂ | Reflux (~70°C) | None or inert solvent | Dry conditions essential |
| Amino alcohol synthesis | Pentan-2-one + diethylamine + reductant | Room temp | Ethanol or similar | Controlled stoichiometry |
| Esterification | 2-(Diethylamino)pentanol + acyl chloride + base | 0–5°C | DCM or THF | Base scavenges HCl, slow addition |
| Quaternization | Ester + HCl or alkyl halide | Room temp | Ethanol or water | Salt precipitation |
Analytical Monitoring
- Thin-Layer Chromatography (TLC): Used to monitor the consumption of starting materials and appearance of the ester product.
- High-Performance Liquid Chromatography (HPLC): Employed for purity assessment and reaction kinetics.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the ester linkage and quaternary ammonium structure.
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: Identifies ester carbonyl stretch (~1735 cm⁻¹) and ammonium salt vibrations.
In-Depth Research Findings and Literature Support
- The acylation reaction of amino alcohols with diphenylacetyl chloride is well-documented in organic synthesis literature, emphasizing the need for low temperature and inert atmosphere to avoid side reactions such as hydrolysis or over-acylation.
- Quaternary ammonium salt formation is typically achieved by protonation or alkylation of tertiary amines, with chloride salts being favored for their stability and crystallinity.
- The bulky diphenylacetyl group imparts steric hindrance, influencing reaction rates and requiring careful control of reaction time to maximize yield.
- Purification techniques such as recrystallization from ethanol or ethyl acetate yield high-purity compounds suitable for pharmaceutical or biochemical applications.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Purpose | Analytical Techniques |
|---|---|---|---|
| Acyl chloride synthesis | Diphenylacetic acid + SOCl₂, reflux | Generate reactive acyl chloride | Distillation, IR, NMR |
| Amino alcohol synthesis | Pentan-2-one + diethylamine, reductive amination | Form 2-(diethylamino)pentanol | TLC, NMR |
| Esterification | 2-(Diethylamino)pentanol + diphenylacetyl chloride + base, 0–5°C | Form ester linkage | TLC, HPLC, NMR, IR |
| Quaternization & salt formation | Ester + HCl or alkyl halide, room temp | Form quaternary ammonium chloride salt | Precipitation, NMR, MS |
Chemical Reactions Analysis
1-(2,2-Diphenylacetyl)oxypentan-2-yl-diethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions may involve the use of reducing agents to alter the chemical structure.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,2-Diphenylacetyl)oxypentan-2-yl-diethylazanium;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound may be used in studies involving biochemical pathways and molecular interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 1-(2,2-diphenylacetyl)oxypentan-2-yl-diethylazanium;chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
(5-Chloro-4,4-diphenylheptan-2-yl)-dimethylazanium; chloride (Compound B, )
- Structure : Features a heptan chain with chloro and diphenyl substituents, paired with a dimethylazanium group.
- Molecular Formula : C₂₁H₂₉Cl₂N (MW: 366.37 g/mol).
- Key Differences :
- Chain length: Heptan (7 carbons) vs. Compound A’s pentan (5 carbons).
- Substituents: Chloro vs. diphenylacetyloxy.
- Ammonium group: Dimethyl vs. diethyl.
- Implications : The chloro substituent in Compound B may enhance reactivity or toxicity, while the dimethylazanium group reduces steric bulk compared to Compound A’s diethyl group.
2-[2-(4-Chlorophenoxy)acetyl]oxyethyl-diethylazanium; chloride (Compound C, )
- Structure: Contains a 4-chlorophenoxyacetyl group linked to an ethyl-diethylazanium moiety.
- Molecular Formula: C₁₄H₂₁Cl₂NO₃ (MW: 334.23 g/mol).
- Key Differences: Aromatic group: Monochlorophenoxy vs. diphenylacetyl. Chain length: Ethyl vs. pentan.
- Implications : The smaller aromatic system in Compound C may reduce lipophilicity compared to Compound A.
2-(1,4-Dihydronaphthalene-1-carbonyloxy)ethyl-diethylazanium; chloride (Compound D, )
- Structure : Features a dihydronaphthoyl group attached to an ethyl-diethylazanium chain.
- Molecular Formula: Not explicitly stated, but estimated C₁₉H₂₄ClNO₂ (MW: ~341.86 g/mol).
- Key Differences :
- Aromatic system: Dihydronaphthalene vs. diphenylacetyl.
Physicochemical Properties Comparison
*Estimated based on structural analysis; direct data unavailable.
Research Findings and Limitations
- Toxicity: Quaternary ammonium compounds (e.g., bis(2-hexadecanoyloxyethyl)-dimethylazanium in ) often exhibit membrane-disrupting effects, but Compound A’s toxicity profile remains unstudied.
- Solubility : Diethylazanium groups enhance water solubility compared to dimethyl analogs, as seen in Compound C vs. B .
- Gaps in Data : Melting points, boiling points, and specific bioactivity data for Compound A are absent in the evidence, necessitating further experimental validation.
Q & A
Q. What are the recommended synthetic routes for 1-(2,2-diphenylacetyl)oxypentan-2-yl-diethylazanium chloride, and how can purity be optimized during synthesis?
Methodological Answer:
- Synthetic Pathways : Begin with nucleophilic substitution between pentan-2-ol and 2,2-diphenylacetyl chloride, followed by quaternization of the resulting intermediate with diethylamine in the presence of a chloride source (e.g., HCl).
- Purity Optimization : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to isolate the quaternary ammonium salt. Monitor reaction progress via TLC (Rf ~0.3 in 9:1 DCM/MeOH) and confirm purity with HPLC (C18 column, acetonitrile/water mobile phase) .
- Critical Note : Avoid excess diethylamine to prevent byproduct formation (e.g., tertiary amine impurities).
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer:
- Spectroscopic Techniques :
- NMR : H NMR (CDCl₃) for proton environments (e.g., δ 1.2–1.4 ppm for pentyl chain, δ 7.2–7.5 ppm for diphenyl groups).
- FT-IR : Confirm ester carbonyl (C=O stretch at ~1740 cm⁻¹) and quaternary ammonium (C-N⁺ stretch at ~1200 cm⁻¹).
- Mass Spectrometry : ESI-MS for molecular ion peak ([M-Cl]⁺ at m/z ~450).
- X-ray Crystallography : If crystalline, resolve the chloride counterion’s spatial arrangement .
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Hazard Mitigation : Wear nitrile gloves and eye protection due to potential skin/eye irritation (observed in structurally similar quaternary ammonium salts) .
- First Aid : In case of exposure, rinse affected areas with water for 15 minutes and consult a physician immediately. Provide the safety data sheet (SDS) to medical personnel .
Advanced Research Questions
Q. How can computational methods be applied to optimize reaction conditions for this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states during quaternization. Focus on solvent effects (e.g., acetonitrile vs. ethanol) and energy barriers .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal temperature/pH ranges. Validate with experimental Design of Experiments (DoE) .
Q. What strategies resolve contradictions in biological activity data (e.g., cytotoxicity vs. therapeutic potential)?
Methodological Answer:
- Dose-Response Analysis : Perform MTT assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify concentration-dependent thresholds.
- Molecular Dynamics Simulations : Study interactions with lipid bilayers or ion channels to explain variability in membrane permeability .
- Meta-Analysis : Cross-reference data from similar benzodiazepine derivatives to isolate structural determinants of toxicity .
Q. How can researchers design experiments to analyze degradation pathways under varying pH conditions?
Methodological Answer:
- Accelerated Stability Testing : Expose the compound to buffers (pH 3–10) at 40°C for 14 days. Monitor degradation via LC-MS and identify hydrolytic byproducts (e.g., diphenylacetic acid).
- Kinetic Modeling : Apply pseudo-first-order kinetics to calculate half-lives and identify pH-sensitive functional groups (e.g., ester linkage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
